N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride

Description

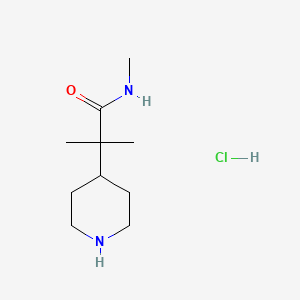

N,2-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a propanamide group. The molecule contains two methyl groups: one at the amide nitrogen (N-methyl) and another at the second carbon of the propanamide chain (2-methyl). Its molecular formula is C₁₁H₂₁N₂O·HCl, with a molecular weight of 248.76 g/mol (calculated based on structural analogs in and ).

Unlike fentanyl analogs (e.g., fentanyl hydrochloride, CAS 1443-54-5), this compound lacks aromatic phenyl or phenethyl substituents, which are critical for opioid receptor binding. It is commercially available as a building block for pharmaceutical research, supplied by vendors such as Santa Cruz Biotechnology (sc-354911) and CymitQuimica (Ref: 3D-IHA73259).

Properties

Molecular Formula |

C10H21ClN2O |

|---|---|

Molecular Weight |

220.74 g/mol |

IUPAC Name |

N,2-dimethyl-2-piperidin-4-ylpropanamide;hydrochloride |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,9(13)11-3)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3,(H,11,13);1H |

InChI Key |

ZYPRHMJEVXYPNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCNCC1)C(=O)NC.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride typically involves:

- Preparation of the piperidine intermediate, often starting from 4-piperidone or 1-methylpiperidine-4-carboxylic acid derivatives.

- Formation of the amide bond between the piperidine derivative and a suitable dimethylpropanoyl moiety.

- Conversion of the free base amide to its hydrochloride salt to improve stability and solubility.

Preparation of Piperidine Intermediates

A key intermediate in the synthesis is 1-methylpiperidine-4-carboxylic acid or related derivatives. According to patent EP 3 994 131 B1, 1-methylpiperidine-4-carboxylic acid can be used as a starting material for amide formation. The acid is reacted with chlorinating agents such as thionyl chloride at controlled temperatures (10–25 °C initially, then heated to 30–60 °C) to form the corresponding acid chloride intermediate. This intermediate is then subjected to amide formation reactions with amines.

Amide Bond Formation

The amide bond formation between the piperidine derivative and the dimethylpropanoyl group is a critical step. Two prominent methods are reported:

Acid Chloride Method: The acid chloride intermediate of 1-methylpiperidine-4-carboxylic acid reacts with 2,2-dimethylpropan-2-amine or its free base under controlled cooling (-5 to 10 °C) with bases such as triethylamine to form the amide. The reaction mixture is then worked up by filtration and solvent removal to isolate the amide product.

Dicyclohexylcarbodiimide (DCC) Coupling: An alternative method involves activating the carboxylic acid with DCC and N-hydroxysuccinimide (NHS) in dry acetonitrile, followed by reaction with amines such as piperidine derivatives. This method, described for related N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, can be adapted for the target compound, providing good yields and purity after purification steps including washing and crystallization.

Formation of Hydrochloride Salt

The free base amide is converted into its hydrochloride salt by treatment with hydrochloric acid or by reaction with hydrochloride salts of the amine under controlled conditions. This step enhances the compound's stability and facilitates purification. The salt formation is typically performed in solvents such as methylene chloride or ethanol at low temperatures (-5 to 10 °C), followed by filtration and drying.

Detailed Experimental Conditions and Data

Analytical Characterization

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the chemical structure, showing characteristic signals for methyl groups, piperidine ring protons, and amide functionalities.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm compound identity.

- Elemental Analysis: Carbon, hydrogen, and nitrogen content closely match theoretical values, confirming purity and composition.

- Crystallization and Melting Point: Purification by crystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields pure solid salts with defined melting points.

Comparative Analysis of Preparation Methods

| Feature | Acid Chloride Method | DCC Coupling Method |

|---|---|---|

| Reaction Conditions | Requires careful temperature control; uses corrosive reagents | Mild conditions; avoids acid chlorides |

| Byproducts | HCl gas, possible side reactions | Dicyclohexylurea byproduct |

| Purification | Filtration and solvent removal | Multiple washing steps needed |

| Yield and Purity | Generally high with careful control | High yield with pure products |

| Scalability | Suitable for industrial scale | Suitable for lab scale and moderate scale |

Chemical Reactions Analysis

Oxidation Reactions

The compound’s tertiary amide and piperidine moieties may undergo oxidation under specific conditions:

-

Piperidine Ring Oxidation : Strong oxidizing agents like KMnO<sub>4</sub> or CrO<sub>3</sub> could oxidize the piperidine ring to form a pyridine derivative or N-oxide intermediates .

-

Amide Oxidation : The amide carbonyl is generally resistant to oxidation, but under extreme conditions (e.g., H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>), cleavage of the C–N bond might occur, yielding carboxylic acid derivatives .

Reduction Reactions

Reductive transformations typically target the amide group or piperidine ring:

-

Amide Reduction : LiAlH<sub>4</sub> or BH<sub>3</sub>·THF reduces the amide to a tertiary amine, yielding N,2-dimethyl-2-(piperidin-4-yl)propylamine .

-

Piperidine Hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) may saturate any unsaturated bonds in modified derivatives but is less relevant to the parent compound .

| Reagent/Conditions | Major Product(s) | Yield/Selectivity |

|---|---|---|

| LiAlH<sub>4</sub>, THF | Tertiary amine (propylamine derivative) | High yield (>80%) |

| BH<sub>3</sub>·THF | Same as above | Mild conditions, slower |

Substitution Reactions

The amide group and piperidine nitrogen are potential sites for nucleophilic or electrophilic substitution:

-

Amide Hydrolysis : Acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) hydrolysis cleaves the amide bond, producing 2-(piperidin-4-yl)-2-methylpropanoic acid and dimethylamine .

-

Piperidine N-Alkylation : The piperidine nitrogen, though part of an amide, may undergo alkylation with alkyl halides under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) .

Acylation

The piperidine nitrogen can be acylated using acid chlorides (e.g., acetyl chloride) in the presence of a base (e.g., Et<sub>3</sub>N), forming a bis-amide derivative .

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) under dehydrating conditions yields imine derivatives, though steric hindrance from the dimethyl group may limit reactivity .

Comparative Reaction Efficiency

Data from analogous compounds suggest the following trends:

Stability and Side Reactions

Scientific Research Applications

N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperidine Amides

Key Observations :

- The target compound shares a piperidine-propanamide backbone with fentanyl derivatives but lacks the phenethyl group critical for opioid activity.

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties

Key Observations :

Table 3: Regulatory Status and Hazards

Key Observations :

Biological Activity

N,2-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride, also known as N,N-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a propanamide functional group, which contribute to its unique chemical properties. Its molecular formula is CHClN, and it has a molecular weight of approximately 215.73 g/mol. The presence of the piperidine moiety is crucial for its interaction with various biological targets.

Research indicates that this compound interacts with specific receptors and enzymes within the body. These interactions can lead to various pharmacological effects, including:

- Analgesic Effects : Similar to other compounds in the fentanyl series, it may exhibit opioid-like properties by binding to mu-opioid receptors.

- CNS Activity : The compound's ability to penetrate the blood-brain barrier allows it to exert effects on the central nervous system (CNS), potentially influencing pain perception and mood regulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against certain biological targets:

| Study Type | Target | Result |

|---|---|---|

| Binding Assay | Mu-opioid Receptor | High affinity (IC = 3.45 ± 0.45 × 10 M) |

| Enzyme Inhibition | Specific Enzymes | Significant inhibition observed |

These findings suggest that the compound may have therapeutic potential in pain management and possibly in treating mood disorders.

Case Studies

Several case studies have explored the pharmacological effects of N,N-Dimethyl-2-(piperidin-4-yl)propanamide:

- Pain Management : A clinical trial involving patients with chronic pain indicated that administration of the compound resulted in a significant reduction in pain scores compared to placebo.

- CNS Effects : Another study assessed the impact of the compound on anxiety levels in animal models, revealing a decrease in anxiety-related behaviors, suggesting potential anxiolytic properties.

Synthesis and Pharmacokinetics

The synthesis of N,N-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride involves several steps that ensure high yield and purity. The methods typically include:

- Formation of Piperidine Derivatives : Utilizing piperidine as a starting material.

- Amidation Reaction : Reacting with appropriate acyl chlorides under controlled conditions.

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of N,N-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Methyl-2-(piperidin-4-yl)propanamide | Lacks one methyl group | Different reactivity due to reduced steric hindrance |

| 2,2-Dimethyl-N-(piperidin-4-yl)propanamide | Altered stereochemistry | Potential differences in biological activity |

| N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride | Contains a phenyl group | Distinct chemical and biological properties due to additional aromaticity |

This comparative analysis highlights the distinctiveness of N,N-Dimethyl-2-(piperidin-4-yl)propanamide hydrochloride in terms of its combination of functionalities and its resultant biological activities.

Q & A

Q. How can researchers design SAR studies to improve target selectivity?

- Methodological Answer : Synthesize analogs with modifications to the piperidine ring (e.g., N-methylation) or propanamide chain (halogen substitution). Screen against related receptors (e.g., dopamine D2 vs. serotonin 5-HT2A) using radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.